

Spectroscopic Profile of 2,4-Dimethoxy-6-methylbenzaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethoxy-6-methylbenzaldehyde

Cat. No.: B1347342

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive interpretation of the expected spectroscopic data for **2,4-Dimethoxy-6-methylbenzaldehyde**. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a detailed analysis based on the established principles of spectroscopy and comparative data from structurally analogous compounds. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of **2,4-Dimethoxy-6-methylbenzaldehyde** in research and development settings.

Chemical Structure and Overview

2,4-Dimethoxy-6-methylbenzaldehyde is an aromatic aldehyde with the chemical formula $C_{10}H_{12}O_3$ and a molecular weight of 180.20 g/mol. Its structure consists of a benzene ring substituted with an aldehyde group, two methoxy groups at positions 2 and 4, and a methyl group at position 6. The arrangement of these functional groups dictates its unique spectroscopic signature.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **2,4-Dimethoxy-6-methylbenzaldehyde**. These predictions are derived from the analysis of spectroscopic data for structurally similar compounds, including 2,4-dimethoxybenzaldehyde, 2,6-dimethoxybenzaldehyde, and 2,4,6-trimethylbenzaldehyde.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.5	Singlet	1H	Aldehyde proton (-CHO)
~6.4	Singlet	1H	Aromatic proton (H-5)
~6.3	Singlet	1H	Aromatic proton (H-3)
~3.9	Singlet	3H	Methoxy protons (-OCH ₃ at C-4)
~3.8	Singlet	3H	Methoxy protons (-OCH ₃ at C-2)
~2.5	Singlet	3H	Methyl protons (-CH ₃ at C-6)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~192	Aldehyde Carbonyl (C=O)
~165	Aromatic Carbon (C-4)
~162	Aromatic Carbon (C-2)
~145	Aromatic Carbon (C-6)
~118	Aromatic Carbon (C-1)
~98	Aromatic Carbon (C-5)
~96	Aromatic Carbon (C-3)
~56.0	Methoxy Carbon (-OCH ₃ at C-4)
~55.5	Methoxy Carbon (-OCH ₃ at C-2)
~21	Methyl Carbon (-CH ₃ at C-6)

Solvent: CDCl₃

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2850	Medium	C-H stretch (aliphatic -CH ₃ and -OCH ₃)
~2820, ~2720	Weak	C-H stretch (aldehyde)
~1685	Strong	C=O stretch (aromatic aldehyde)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic ring)
~1270, ~1030	Strong	C-O stretch (asymmetric and symmetric ether)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
180	$[M]^+$ (Molecular ion)
179	$[M-H]^+$
165	$[M-CH_3]^+$
151	$[M-CHO]^+$
137	$[M-CHO-CH_3+H]^+$ or $[M-C_2H_5O]^+$

Spectroscopic Interpretation

The predicted spectroscopic data provides a detailed insight into the molecular structure of **2,4-Dimethoxy-6-methylbenzaldehyde**.

- 1H NMR: The downfield singlet around 10.5 ppm is characteristic of the aldehyde proton. The two singlets in the aromatic region are due to the isolated aromatic protons. The three distinct singlets in the aliphatic region correspond to the two non-equivalent methoxy groups and the methyl group.
- ^{13}C NMR: The carbonyl carbon of the aldehyde is expected at a significantly downfield shift of around 192 ppm. The aromatic carbons show a wide range of chemical shifts due to the varying electronic effects of the substituents. The carbons attached to the electron-donating methoxy groups are shielded and appear at higher field, while the carbon attached to the electron-withdrawing aldehyde group is deshielded.
- FT-IR: The strong absorption band around 1685 cm^{-1} is a clear indicator of the carbonyl group of the aromatic aldehyde. The C-H stretching vibrations of the aldehyde group are expected as two weak bands around 2820 cm^{-1} and 2720 cm^{-1} . The strong bands in the fingerprint region are characteristic of the C-O stretching of the methoxy groups.
- Mass Spectrometry: The mass spectrum is predicted to show a molecular ion peak at m/z 180. The fragmentation pattern will likely involve the loss of a hydrogen atom, a methyl group, or the entire aldehyde group, leading to the formation of characteristic fragment ions.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4-Dimethoxy-6-methylbenzaldehyde** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum. Typically, spectra are collected over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Employ a mass spectrometer, typically with an electron ionization (EI) source for small molecules.
- Data Acquisition: Introduce the sample into the ion source. The molecules will be ionized and fragmented. The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).
- Data Analysis: The resulting mass spectrum will show the relative abundance of the different fragment ions, allowing for the determination of the molecular weight and fragmentation pattern.

Visualizations

Chemical Structure and Key Functional Groups

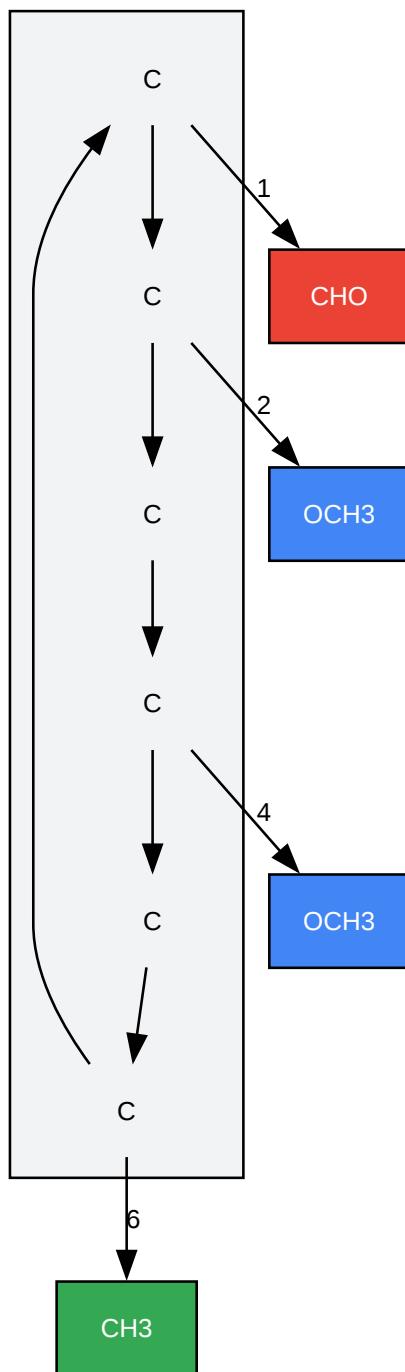


Figure 1: Chemical Structure of 2,4-Dimethoxy-6-methylbenzaldehyde

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Caption: Structure of **2,4-Dimethoxy-6-methylbenzaldehyde**.

Hypothesized Mass Spectrometry Fragmentation Pathway

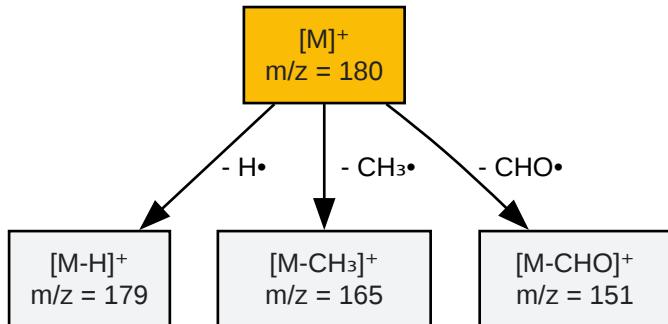


Figure 2: Hypothesized EI-MS Fragmentation Pathway

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Caption: Key fragmentations of **2,4-Dimethoxy-6-methylbenzaldehyde**.

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